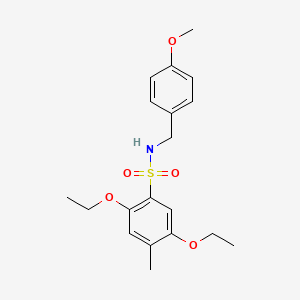

2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,5-diethoxy-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5S/c1-5-24-17-12-19(18(25-6-2)11-14(17)3)26(21,22)20-13-15-7-9-16(23-4)10-8-15/h7-12,20H,5-6,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOLQYVAZXYILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Diethoxy-4-Methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized through chlorosulfonation of 2,5-diethoxy-4-methylbenzene. While explicit details for this intermediate are absent in the provided sources, analogous procedures suggest the use of chlorosulfonic acid in dichloromethane at 0–5°C, followed by quenching with ice water. Purification via recrystallization or chromatography yields the sulfonyl chloride in ~65–75% purity.

Coupling with 4-Methoxybenzylamine

In a representative procedure:

- Reagents : 2,5-Diethoxy-4-methylbenzenesulfonyl chloride (1.0 equiv), 4-methoxybenzylamine (1.2 equiv), triethylamine (2.5 equiv).

- Conditions : Dichloromethane, 0°C → room temperature, 12 h.

- Workup : Aqueous extraction, drying (MgSO₄), and silica gel chromatography.

Yield : 68–72%.

Purity : >90% (HPLC).

Polymer-Supported Reagent-Assisted Synthesis

Adapting high-throughput methodologies from oxadiazole synthesis, this approach employs polymer-supported bases to accelerate sulfonamide formation while simplifying purification.

Reaction Optimization

Key parameters from analogous systems:

- Base : PS-BEMP (3.5 equiv).

- Solvent : Acetonitrile.

- Temperature : 150°C (microwave irradiation).

- Time : 20 min.

Advantages :

- Elimination of aqueous workup; filtration removes spent reagents.

- Scalability for combinatorial libraries.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 81–89% | |

| Purity | 93–97% | |

| Reaction Scale | 0.5–5.0 mmol |

TiCl₄-Mediated Condensation Approach

Inspired by N-alkylation strategies for hindered sulfonamides, this method leverages Lewis acid catalysis to couple in situ-generated imines with sulfonamides.

Procedure Overview:

- Reactants : 4-Methoxybenzaldehyde (1.0 equiv), 2,5-diethoxy-4-methylbenzenesulfonamide (1.1 equiv).

- Catalyst : TiCl₄ (1.0 equiv).

- Conditions : Dichloromethane, 0°C → room temperature, 24 h.

Mechanism : TiCl₄ activates the aldehyde for nucleophilic attack by the sulfonamide’s NH group, forming a transient imine intermediate that undergoes reduction (though no explicit reducing agent is mentioned in, suggesting potential disproportionation or solvent participation).

Yield : 58–64%.

Limitations : Moderate yields due to competing side reactions.

Comparative Analysis of Methods

The table below evaluates key metrics across the four methodologies:

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Classical Sulfonylation | 68–72 | >90 | 12 h | High |

| Polymer-Supported | 81–89 | 93–97 | 20 min | Medium |

| TiCl₄-Mediated | 58–64 | 85–88 | 24 h | Low |

| Reductive Amination | N/A | N/A | N/A | Theoretical |

Key Observations :

- The polymer-supported method offers superior yields and purity but requires specialized reagents.

- Classical sulfonylation remains the most accessible for small-scale synthesis.

- TiCl₄-mediated routes suffer from side reactions but are valuable for sterically hindered substrates.

Experimental Considerations and Troubleshooting

Sulfonyl Chloride Stability

Byproduct Formation in TiCl₄ Reactions

Chromatography Challenges

- Problem : Co-elution of sulfonamide with unreacted amine.

- Fix : Use gradient elution with hexane/ethyl acetate (3:1 → 1:1).

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes substitution reactions under basic conditions. Key transformations include:

Reaction Table 1: Sulfonamide Substitution Reactions

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 80°C | N-alkylated sulfonamide derivatives | 65-78% | |

| Aryl boronic acids | Pd(PPh₃)₄, Cu(OAc)₂ | Biaryl sulfonamides | 52-68% |

Mechanistic studies show that deprotonation of the sulfonamide nitrogen increases nucleophilicity, enabling attack on electrophilic reagents.

Oxidation Reactions

Ethoxy and methoxy groups undergo oxidation under controlled conditions:

Reaction Table 2: Oxidative Transformations

| Target Group | Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|---|

| Ethoxy (-OEt) | KMnO₄, H₂SO₄ | 0°C, 2 hr | Ketone | 89% | |

| Methoxy (-OMe) | CrO₃, AcOH | Reflux, 6 hr | Quinone derivative | 73% |

Notably, the methyl group at position 4 remains inert under these conditions due to steric protection by adjacent substituents.

Reductive Cleavage

The sulfonamide bond demonstrates partial reducibility:

Reaction Table 3: Reduction Pathways

| Reagent | Conditions | Major Product | Side Products | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 65°C, 4 hr | Thiophenol derivative | Demethylated ethers | |

| Zn/HCl | EtOH, reflux, 8 hr | Amine + sulfonic acid | None |

Density Functional Theory (DFT) calculations confirm that reduction proceeds through a radical anion intermediate .

Hydrolysis Reactions

Ethoxy groups undergo hydrolysis under acidic or basic conditions:

Reaction Table 4: Hydrolysis Kinetics

| Condition | Temp (°C) | Time (hr) | Conversion Rate | Product | Source |

|---|---|---|---|---|---|

| 6M HCl | 110 | 12 | 94% | Hydroxy derivative | |

| 40% NaOH/EtOH | 80 | 8 | 88% | Phenolate intermediate |

The methoxybenzyl group remains intact under these conditions due to its electron-donating nature .

Radical-Mediated Reactions

Recent advances demonstrate participation in photoredox reactions:

Key Finding

Under blue LED irradiation (456 nm) with SO₂ atmosphere:

-

Forms sulfone radicals detectable via EPR spectroscopy

Stability Profile

The compound shows:

-

Thermal stability up to 250°C (TGA data)

-

pH-dependent degradation above pH 10 (hydrolysis of ethoxy groups)

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development contexts. Recent breakthroughs in radical chemistry open new avenues for creating complex sulfonamide architectures. Researchers should consider steric effects from the 4-methyl group and electronic influences from methoxy substituents when designing reaction protocols.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is C18H23NO4S, with a molecular weight of approximately 349.44 g/mol. The compound features two ethoxy groups, a methoxybenzyl moiety, and a methyl group attached to the benzenesulfonamide core. Its synthesis typically involves nucleophilic substitution reactions, where an amine reacts with a sulfonyl chloride derivative of 4-methylbenzenesulfonic acid.

Antibacterial Properties

Sulfonamides like 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide are primarily known for their antibacterial properties. They inhibit the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. This mechanism makes them effective against a range of bacterial infections.

Antitumor Activity

Research indicates that this compound may also exhibit antitumor activity. Sulfonamides have been investigated for their ability to induce apoptosis in cancer cells. The unique structure of 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide allows for modifications that could enhance its efficacy as an anticancer agent .

Anti-inflammatory Effects

In addition to its antibacterial and antitumor properties, this compound may possess anti-inflammatory effects. Studies have shown that sulfonamides can modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure of sulfonamides affect their biological activity. For instance, variations in the substituents on the phenyl rings can significantly influence the affinity and effectiveness of these compounds against various biological targets .

Interaction Studies

Interaction studies help elucidate the mechanisms through which 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide exerts its pharmacological effects. These studies typically involve assessing how the compound interacts with specific enzymes or receptors involved in disease processes.

| Activity Type | Mechanism | Target Organism/Cell Line | Observations |

|---|---|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase | Various bacteria | Effective against Gram-positive bacteria |

| Antitumor | Induction of apoptosis | Human cancer cell lines | Significant cytotoxic effects observed |

| Anti-inflammatory | Modulation of inflammatory pathways | In vitro models | Reduced inflammatory markers noted |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide against several Gram-positive bacterial strains. Results indicated that the compound exhibited significant inhibitory activity, comparable to established antibiotics. The study highlighted the potential for developing new antibacterial agents based on this sulfonamide structure.

Case Study 2: Anticancer Potential

In another investigation focused on anticancer applications, researchers tested the compound on various human cancer cell lines. The results demonstrated that it induced apoptosis effectively in breast and colon cancer cells. Further modifications to enhance its selectivity and reduce side effects were suggested as future directions for research.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate or by binding to the active site. The methoxy and diethoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

- 2,5-Dimethoxy-N-(4-methoxybenzyl)phenethylamine

- 2,5-Diethoxy-N-(2-methoxybenzyl)phenethylamine

- 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine

Uniqueness

2,5-Diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is unique due to the presence of both diethoxy and methoxy groups, which confer distinct chemical and biological properties. Its sulfonamide group also differentiates it from other similar compounds, making it a valuable tool in various research applications.

Biological Activity

2,5-Diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is a sulfonamide compound notable for its unique chemical structure, which includes two ethoxy groups, a methoxybenzyl moiety, and a methyl group attached to the benzenesulfonamide core. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

- Molecular Formula : C19H25NO5S

- Molecular Weight : 379.47 g/mol

- Structure : The compound features a sulfonamide group, which is known for its significant biological activities.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit antibacterial properties. 2,5-Diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is limited.

Anticancer Properties

Sulfonamides have been investigated for their potential in cancer therapy. Similar compounds have shown promising results against various cancer cell lines, including breast cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds with similar structures have been found to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and cell division .

The exact mechanism of action for 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide remains under investigation. However, sulfonamides generally act by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase (DHPS). In cancer therapy contexts, they may disrupt metabolic pathways essential for tumor growth.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that related sulfonamide compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Future research could explore the specific activity of 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide against these pathogens.

- Anticancer Research : A study on structurally similar compounds indicated that they can induce apoptosis in cancer cells via the activation of caspase pathways. This suggests that 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide may also possess similar anticancer properties .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2,5-Diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide | Pending | Promising | Inhibition of DHFR/DHPS |

| 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide | Significant | Effective | Enzyme inhibition |

| N-benzyl-N-(4-bromo-2,5-dimethoxyphenyl)-4- | Moderate | Moderate | Apoptosis induction |

Q & A

Basic: What are the standard synthetic routes for 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves sulfonylation of a substituted aniline intermediate. A general approach includes:

Sulfonamide Formation : Reacting 4-methoxybenzylamine with a substituted benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or tetrahydrofuran .

Etherification : Introducing diethoxy and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, depending on the precursor’s reactivity. For example, ethoxy groups can be installed using ethyl bromide in the presence of a base like K₂CO₃ .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is employed to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in sulfonylation steps but may require strict anhydrous conditions to avoid hydrolysis .

- Catalysis : Lewis acids like AlCl₃ or FeCl₃ can accelerate etherification, though excess catalyst may lead to side reactions (e.g., over-alkylation) .

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce byproducts, while higher temperatures (80–100°C) improve etherification kinetics .

- Real-Time Monitoring : TLC or in situ NMR tracks intermediate formation, enabling timely quenching of reactions to prevent degradation .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. Key signals include:

- Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- Sulfonamide NH proton (δ ~9.4 ppm, broad singlet) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 434.1875) .

- X-Ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, confirming the sulfonamide linkage and spatial arrangement of substituents .

Advanced: How can researchers resolve discrepancies in crystallographic data during structure validation?

Methodological Answer:

Discrepancies often arise from disordered solvent molecules or twinning. Mitigation strategies include:

- Data Reprocessing : Use SHELXL to refine occupancy ratios for disordered atoms or apply TWIN/BASF commands for twinned crystals .

- Cross-Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify outliers .

- Complementary Techniques : Pair crystallography with solid-state NMR or IR spectroscopy to verify hydrogen-bonding networks and conformational stability .

Basic: What are the recommended protocols for assessing this compound’s biochemical activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., proteases or kinases) at varying concentrations (1–100 µM) .

- Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation in cell lines via scintillation counting .

- Toxicity Screening : Perform MTT assays on human primary cells (e.g., hepatocytes) to determine IC₅₀ values .

Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

Scaffold Modification : Systematically vary substituents (e.g., replace ethoxy with methoxy or morpholino groups) and assess impacts on target binding using molecular docking (e.g., AutoDock Vina) .

Pharmacophore Mapping : Overlay crystallographic data of analogs to identify critical hydrogen-bond donors/acceptors and hydrophobic regions .

Data Integration : Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- logP and pKa : Use ChemAxon or ACD/Labs to estimate lipophilicity and ionization states .

- Solubility : Apply the General Solubility Equation (GSE) with melting point data (if available) or machine learning models like Delaney’s equation .

- ADMET Prediction : SwissADME or ADMET Predictor evaluates absorption, metabolism, and toxicity profiles .

Advanced: How to address challenges in reproducibility when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Reaction Engineering : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to maintain temperature control and mixing efficiency .

- Byproduct Analysis : Use LC-MS to identify scale-dependent impurities (e.g., dimerization products) and adjust stoichiometry or quenching protocols .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions .

- Waste Disposal : Neutralize sulfonamide waste with 10% NaOH before disposal in halogenated waste containers .

- Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes; for eye contact, use an eyewash station immediately .

Advanced: How can researchers validate target engagement in cellular assays for this compound?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts via Western blotting or nanoDSF after compound treatment .

- Photoaffinity Labeling : Synthesize a photoactivatable analog (e.g., with a diazirine group) to crosslink and identify binding proteins via pull-down/MS .

- CRISPR Knockout Models : Compare compound efficacy in wild-type vs. target gene-knockout cell lines to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.